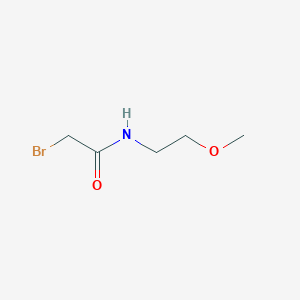
2-bromo-N-(2-methoxyethyl)acetamide
Vue d'ensemble
Description
2-Bromo-N-(2-methoxyethyl)acetamide, also known as 2-BEA, is an organic compound belonging to the class of bromoacetamides. It is an important intermediate used in the synthesis of various other compounds. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of a variety of other compounds, such as polymers, surfactants, and catalysts. In addition, 2-BEA has been used in scientific research applications to study the mechanism of action and biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations 2-bromo-N-(2-methoxyethyl)acetamide serves as a precursor in the synthesis of complex organic compounds. For instance, its application in regioselective dibromohydration reactions, as demonstrated by Qiu et al. (2017), highlights its utility in creating N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide derivatives. This process leverages a neighboring acetamino group and proceeds under mild, metal-free conditions, showcasing the compound's versatility in organic synthesis Qiu, G., Li, Y., Ma, L., & Zhou, H. (2017). Organic Chemistry Frontiers, 4, 1069-1073.
Natural Product Derivatives Yang et al. (2015) discovered N-acetyldopamine derivatives, including compounds structurally similar to this compound, in Periostracum Cicadae, a traditional Chinese medicinal material. These findings underscore the potential of such compounds in exploring natural product chemistry and their possible therapeutic applications Yang, L., Li, G.-y., Wang, H., Zhang, K.-X., Zhu, Y., Zhao, W., Wang, H., & Wang, J.-H. (2015). Phytochemistry Letters, 11, 275-279.
Pharmacological Potential Research on acetamide derivatives, including those related to this compound, has shown promise in pharmacology. For example, Rani et al. (2016) synthesized novel acetamide derivatives to assess their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This research highlights the compound's potential framework for developing new therapeutic agents Rani, P., Pal, D., Hegde, R., & Hashim, S. R. (2016). Anti-Cancer Agents in Medicinal Chemistry, 16(7), 898-906.
Metabolic Studies this compound and its derivatives have also been studied in metabolic contexts. Coleman et al. (2000) examined the metabolism of chloroacetamide herbicides in human and rat liver microsomes, shedding light on the metabolic pathways and potential toxicological implications of acetamide compounds Coleman, S., Linderman, R., Hodgson, E., & Rose, R. (2000). Environmental Health Perspectives, 108, 1151-1157.
Anticonvulsant and Antidepressant Activities The exploration of acetamide derivatives for their neurological effects has been a significant area of research. Xie et al. (2013) synthesized 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives, assessing their anticonvulsant and antidepressant activities. This study highlights the potential for compounds related to this compound in treating neurological disorders Xie, C., Tang, L.-M., Pan, C.-Y., & Guan, L. (2013). Drug Research, 63, 607-613.
Propriétés
IUPAC Name |
2-bromo-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2/c1-9-3-2-7-5(8)4-6/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXVBFBDUXSRQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438529 | |
| Record name | 2-bromo-N-(2-methoxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174215-37-3 | |
| Record name | 2-bromo-N-(2-methoxyethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


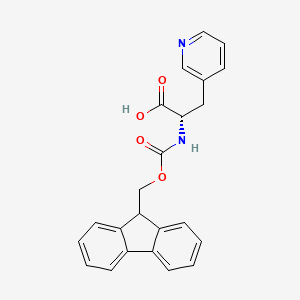

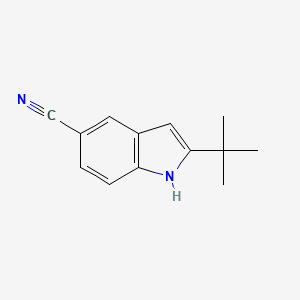

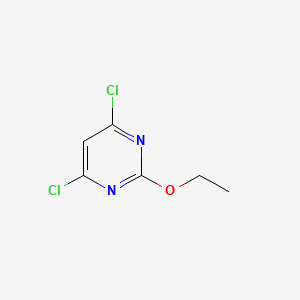
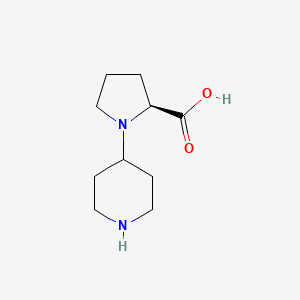
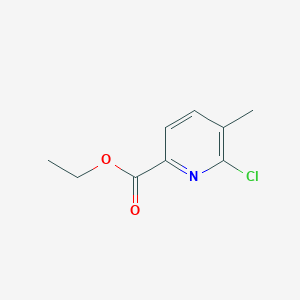
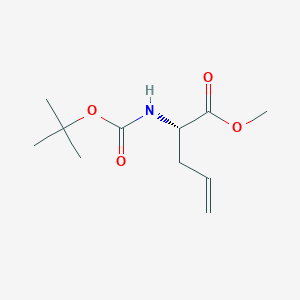

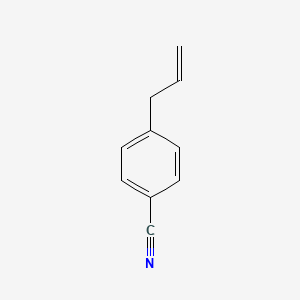
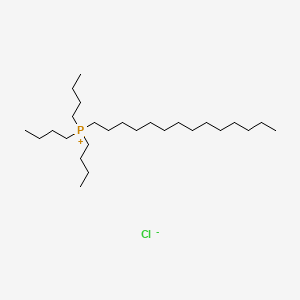
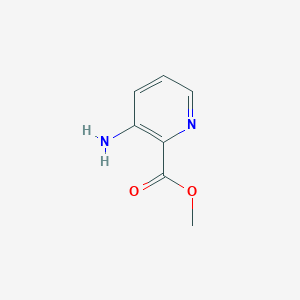
![4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid](/img/structure/B1311171.png)